molecular formula C9H10ClNO4S B229848 {[(4-Chloro-3-methylphenyl)sulfonyl]amino}acetic acid

{[(4-Chloro-3-methylphenyl)sulfonyl]amino}acetic acid

Cat. No. B229848
M. Wt: 263.7 g/mol
InChI Key: ZIKGRYCSIUIETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound {[(4-Chloro-3-methylphenyl)sulfonyl]amino}acetic acid, also known as CMSAA, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. CMSAA has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of {[(4-Chloro-3-methylphenyl)sulfonyl]amino}acetic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in the body. It has been shown to have anti-inflammatory and anti-cancer effects, which may be related to its ability to modulate immune system function.
Biochemical and Physiological Effects:
{[(4-Chloro-3-methylphenyl)sulfonyl]amino}acetic acid has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and immunomodulatory effects. It has also been studied for its potential effects on oxidative stress and mitochondrial function.

Advantages and Limitations for Lab Experiments

One advantage of using {[(4-Chloro-3-methylphenyl)sulfonyl]amino}acetic acid in lab experiments is its well-established synthesis method and relatively low cost compared to other compounds with similar properties. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving {[(4-Chloro-3-methylphenyl)sulfonyl]amino}acetic acid. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies could explore its effects on immune system function and its potential use as an immunomodulatory agent. Other areas of interest include its effects on oxidative stress and mitochondrial function, as well as its potential use in drug delivery systems.

Synthesis Methods

{[(4-Chloro-3-methylphenyl)sulfonyl]amino}acetic acid can be synthesized through a multi-step process involving the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with glycine. This reaction results in the formation of {[(4-Chloro-3-methylphenyl)sulfonyl]amino}acetic acid, which can be purified through various methods such as recrystallization or column chromatography.

Scientific Research Applications

{[(4-Chloro-3-methylphenyl)sulfonyl]amino}acetic acid has been used in a variety of scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for various diseases, including cancer and inflammation. {[(4-Chloro-3-methylphenyl)sulfonyl]amino}acetic acid has also been studied for its effects on the immune system and its potential use as an immunomodulatory agent.

properties

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.7 g/mol

IUPAC Name

2-[(4-chloro-3-methylphenyl)sulfonylamino]acetic acid

InChI

InChI=1S/C9H10ClNO4S/c1-6-4-7(2-3-8(6)10)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)

InChI Key

ZIKGRYCSIUIETK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(=O)O)Cl

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(=O)O)Cl

Origin of Product

United States

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